molecular formula C11H13N3O B7889744 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B7889744
M. Wt: 203.24 g/mol
InChI Key: NAWSYQWIQGAWMC-UHFFFAOYSA-N
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Description

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Photocatalytic Synthesis: One of the methods to synthesize 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one involves a regioselective visible-light-mediated denitrogenative alkene insertion.

    Nickel-Catalyzed Cross-Coupling: Another method involves nickel-catalyzed cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the methods mentioned above can be scaled up for industrial applications, especially the photocatalytic synthesis which is efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often use reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: A similar compound with a different substituent at the 3-position.

    3-Methylbenzo[d][1,2,3]triazin-4(3H)-one: Another similar compound with a methyl group at the 3-position.

Uniqueness

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to its butyl substituent, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

IUPAC Name

3-butyl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWSYQWIQGAWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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